molecular formula C9H10BrCl2NO2 B6295242 Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride CAS No. 2411634-43-8

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride

Cat. No. B6295242
CAS RN: 2411634-43-8
M. Wt: 314.99 g/mol
InChI Key: RLVQJYRIUJDJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H9BrClNO2.ClH . It is a solid substance and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula C9H9BrClNO2.ClH . The InChI key, which is a unique identifier for chemical substances, for this compound is RLVQJYRIUJDJKL-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 314.99 . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used in the optimized synthesis of structurally similar chemicals, such as Methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, demonstrating its utility in chemical synthesis processes (Wang Guo-hua, 2008).
  • It has also been involved in the synthesis of various thiazole-5-acetic acids and esters, highlighting its role in creating compounds with potential anti-inflammatory and analgesic activities (M. Attimarad & G. Bagavant, 1999).

Application in Drug Synthesis

  • Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate hydrochloride has been used in the synthesis of Clopidogrel Hydrogen Sulfate, a well-known antiplatelet drug. Its role as a positional isomer in this synthesis highlights its importance in drug development and pharmaceutical chemistry (Zou Jiang et al., 2010).

Antimicrobial Agent Synthesis

  • This compound has contributed to the synthesis of new formazans from Mannich bases, which have been tested as antimicrobial agents. This underscores its potential in creating new treatments for microbial infections (P. Sah et al., 2014).

Potential in Cancer Research

  • It has been a key component in synthesizing new derivatives of methyl esters that selectively inhibit the proliferation of colon cancer cells, pointing to its potential in cancer treatment research (S. E. Rayes et al., 2020).

Antioxidant and Antitumor Activities

  • Research involving derivatives of this compound has been conducted to evaluate their antioxidant and antitumor activities, indicating its relevance in the development of new therapeutic agents (M. A. El-Moneim et al., 2011).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name

methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO2.ClH/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5;/h2-4,8H,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLVQJYRIUJDJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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